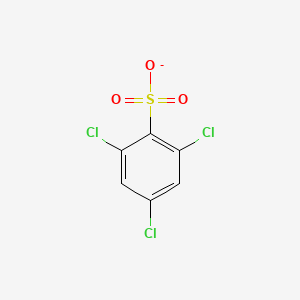![molecular formula C20H26BN3O5 B1261973 (1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-36756 is a member of triazoles.
Scientific Research Applications
Formation and Utilization in Heterocyclic Compounds
- The compound is utilized in the formation of oxygen-bridged heterocycles, particularly in the Hantzsch synthesis, to produce various derivatives with intricate structures, as demonstrated by Svetlik, Tureček, and Hanuš (1988) in their study on the condensation of 4-(2-hydroxyphenyl)but-3-2-one with other compounds (Svetlik, Tureček, & Hanuš, 1988).
Reaction Mechanisms and Structural Analysis
- Research by Brock, Demir, and Watt (1995) focused on the structure of a product derived from a reaction involving a similar compound, emphasizing the significance of the almost planar hydrazine moiety in the compound's molecular structure (Brock, Demir, & Watt, 1995).
Potential in Imaging and Radiopharmaceuticals
- Majo et al. (2008) explored the synthesis and evaluation of a derivative as a potential PET ligand for 5-HT1A receptor agonism, illustrating the compound's relevance in radiopharmaceutical research (Majo et al., 2008).
Involvement in Ene Reactions
- Basheer and Rappoport (2008) investigated the compound's role in oxa-ene reactions, contributing to our understanding of its reactivity and potential applications in synthetic chemistry (Basheer & Rappoport, 2008).
Synthesis of Spiro Compounds
- The synthesis of imidazole spiro compounds from related derivatives, as detailed by Dubovtsev et al. (2016), showcases the utility of the compound in creating structurally complex and potentially bioactive molecules (Dubovtsev et al., 2016).
Diels-Alder Reactions and Azo Dienophiles
- Johnson and Moody (1985) studied the compound's participation in Diels-Alder reactions, highlighting its reactivity as a dienophile in the synthesis of functionally diverse molecules (Johnson & Moody, 1985).
Formation in Cycloadditions
- Erden and Meijere (1980) examined its role in cycloadditions, underlining its versatility in reactions leading to significant skeletal rearrangements (Erden & Meijere, 1980).
Applications in Polymer Science
- The compound's use in modifying poly(butadienes) for the formation of hydrogen bond complexes was explored by Freltas, Burgert, and Stadler (1987), indicating its potential in creating thermoplastic elastomers (Freltas, Burgert, & Stadler, 1987).
Anti-inflammatory Potential
- Ray, Das, and Ray (2021) isolated a cyclic alkaloid compound from Ziziphus nummularia with a similar structure, exhibiting significant anti-inflammatory properties, suggesting potential medical applications (Ray, Das, & Ray, 2021).
Beckmann Rearrangement Studies
- Nightingale and Johnson (1967) conducted studies on the Beckmann rearrangement involving related compounds, contributing to the understanding of reaction pathways in organic synthesis (Nightingale & Johnson, 1967).
properties
Product Name |
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione |
|---|---|
Molecular Formula |
C20H26BN3O5 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H26BN3O5/c1-3-4-10-17-18-14(13-28-2)12-22-19(25)23(15-8-6-5-7-9-15)20(26)24(22)16(18)11-21(27)29-17/h5-9,16-17,27H,3-4,10-13H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
CLEIYVOPWCTZCC-DLBZAZTESA-N |
Isomeric SMILES |
B1(C[C@H]2C(=C(CN3N2C(=O)N(C3=O)C4=CC=CC=C4)COC)[C@H](O1)CCCC)O |
Canonical SMILES |
B1(CC2C(=C(CN3N2C(=O)N(C3=O)C4=CC=CC=C4)COC)C(O1)CCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
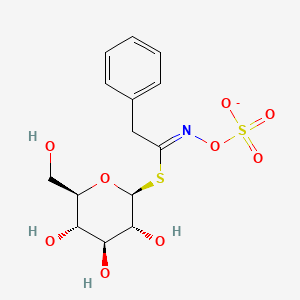

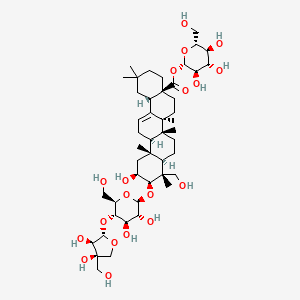
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
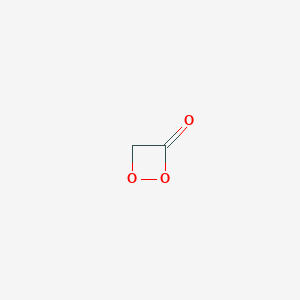
![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)
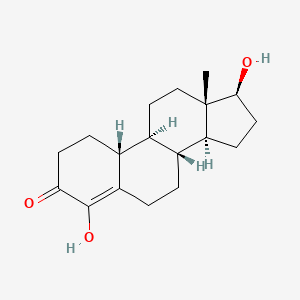

![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)
![13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one](/img/structure/B1261907.png)
